Cas no 1443291-52-8 ([4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid)
![[4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid structure](https://ja.kuujia.com/scimg/cas/1443291-52-8x500.png)
[4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid 化学的及び物理的性質
名前と識別子
-
- [4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid
- 5-Thiazoleacetic acid, 4-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-
-
- インチ: 1S/C16H18FN3O2S/c1-19-6-8-20(9-7-19)16-18-15(13(23-16)10-14(21)22)11-2-4-12(17)5-3-11/h2-5H,6-10H2,1H3,(H,21,22)
- InChIKey: DAWVBVIZUXTIGX-UHFFFAOYSA-N
- ほほえんだ: S1C(CC(O)=O)=C(C2=CC=C(F)C=C2)N=C1N1CCN(C)CC1
[4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504955-1g |
2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)aceticacid |
1443291-52-8 | 97% | 1g |
$317 | 2022-09-02 |
[4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid 関連文献
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
[4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acidに関する追加情報
Compound CAS No 1443291-52-8: A Comprehensive Overview
The compound with CAS No 1443291-52-8, known as [4-(4-fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structure, which incorporates a thiazole ring system, a piperazine moiety, and a fluoro-substituted phenyl group. These structural elements contribute to its potential as a lead compound in drug discovery.
Recent studies have highlighted the importance of thiazole-containing compounds in various therapeutic areas. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its versatility in binding to biological targets. In the case of [4-(4-fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid, the thiazole core serves as a scaffold for attaching other functional groups that enhance its pharmacological properties. The piperazine moiety, a six-membered ring with two nitrogen atoms, is particularly valuable due to its ability to form hydrogen bonds and interact with protein targets.
The fluoro-substituted phenyl group in this compound adds another layer of complexity to its structure. Fluorine substitution is often employed in drug design to improve lipophilicity and metabolic stability. In this case, the fluorine atom at the para position of the phenyl ring likely plays a critical role in modulating the compound's pharmacokinetic properties. Recent research has shown that such substitutions can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profiles of small molecules.
One of the most promising applications of [4-(4-fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid lies in its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. Its ability to inhibit key enzymes involved in cell cycle regulation and apoptosis induction suggests that it could be developed into a novel chemotherapeutic agent.
In addition to its anticancer properties, this compound has also shown potential in the treatment of neurodegenerative diseases. The piperazine moiety has been implicated in modulating neurotransmitter systems, making it a valuable component in compounds targeting conditions such as Alzheimer's disease and Parkinson's disease. Recent advancements in medicinal chemistry have enabled researchers to optimize the structure of this compound further, enhancing its selectivity and reducing off-target effects.
The synthesis of [4-(4-fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity. Researchers have employed various strategies, including Suzuki coupling reactions and Stille cross-couplings, to assemble the complex structure of this molecule. These methods not only ensure high yields but also allow for fine-tuning of the compound's properties during synthesis.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed the purity and structural integrity of the compound, which are critical for its use in preclinical studies. Furthermore, computational modeling techniques have been employed to predict the binding modes of this compound to various biological targets, providing valuable insights into its mechanism of action.
Looking ahead, [4-(4-fluoro-phenyl)-2-(4-methyl-piperazin-1-y
1443291-52-8 ([4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid) 関連製品
- 20438-17-9(6H-Pyrrolo[3,4-d]pyrimidine)
- 2418713-62-7(tert-butyl 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoate)
- 2248327-69-5(4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid)
- 54764-02-2(Dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate)
- 2137825-54-6(4-Quinazolinamine, 5,7-difluoro-2-methyl-)
- 1379262-12-0(Ethyl 5-Amino-6-fluoronicotinate)
- 1353980-50-3(4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride)
- 873009-65-5(Benzonitrile, 4-(2-methyl-4-oxazolyl)-)
- 50870-59-2(2,3-Dibromo-2,3-dihydro-1H-inden-1-one)
- 22360-00-5(5H-Benzocyclohepten-5-one, 6-bromo-)




